molecular formula C15H12ClF2NO3S B3698438 N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide

N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide

Cat. No.: B3698438
M. Wt: 359.8 g/mol
InChI Key: NVSITMOBOHKXMV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-acetylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with difluoromethylating agents to introduce the difluoromethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies involving enzyme inhibition and protein binding.

    Agricultural Chemistry: Explored for its herbicidal and fungicidal properties.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes critical for bacterial growth or cancer cell proliferation. The difluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The compound can also disrupt cellular processes by interacting with proteins and nucleic acids.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

Comparison: N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity compared to its analogs. The chloro substituent also contributes to its unique reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO3S/c1-10(20)11-2-6-13(7-3-11)19(15(17)18)23(21,22)14-8-4-12(16)5-9-14/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSITMOBOHKXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide
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N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide
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N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide
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N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide
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N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide
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N-(4-acetylphenyl)-4-chloro-N-(difluoromethyl)benzenesulfonamide

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